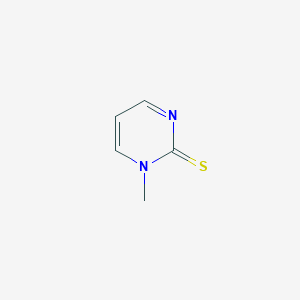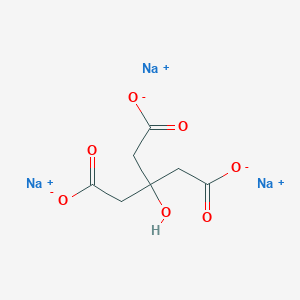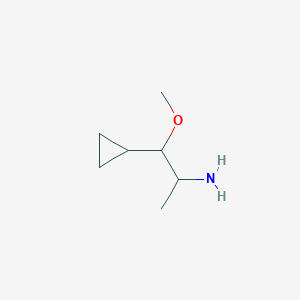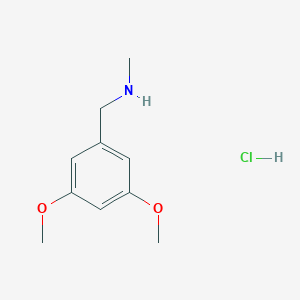
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide, also known as IMP-1088, is a small molecule inhibitor that has shown promising results in treating a variety of viral infections.
Scientific Research Applications
Anticancer Activities
A series of compounds similar to “4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide” were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin . This suggests that “4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide” could potentially be used in cancer treatment.
Tubulin Polymerization Inhibitors
The compounds were also found to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of microtubules, which are components of the cell’s cytoskeleton. Inhibitors of tubulin polymerization can disrupt the formation of the cytoskeleton, which can lead to cell death. This property could be useful in the development of new anticancer drugs .
Photochromic Materials
A series of naphthalenediimide-based metal–organic frameworks, which are similar to “4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide”, were synthesized and found to exhibit photochromic behavior . Photochromic materials change color in response to light, and these frameworks showed significant color changes under light and excellent stability . This suggests that “4-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide” could potentially be used in the development of photochromic materials.
Inkless and Erasable Printing Media
The photochromic behavior of the naphthalenediimide-based metal–organic frameworks also suggests potential applications in inkless and erasable printing media . The color changes induced by light could be used to create images or text without the need for ink, and the images or text could potentially be erased and rewritten .
Mechanism of Action
Target of Action
A similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been shown to inhibit tubulin polymerization .
Mode of Action
The similar compound mentioned above inhibits tubulin polymerization, induces cell cycle arrest at the g2/m phase, and triggers cell apoptosis in the mcf-7 cell line .
Biochemical Pathways
The inhibition of tubulin polymerization by the similar compound suggests that it may affect the microtubule dynamics and cell division processes .
Result of Action
The similar compound has been shown to induce cell cycle arrest at the g2/m phase and trigger cell apoptosis .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-14(2)27(24,25)16-10-8-15(9-11-16)21(23)22-19-12-13-20(26-3)18-7-5-4-6-17(18)19/h4-14H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNNHDKPHOFSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)


![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2603790.png)

![2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2603792.png)
![3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2603793.png)
